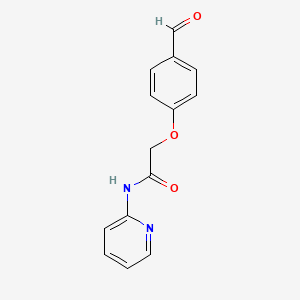

2-(4-Formylphenoxy)-N-2-pyridinylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-formylphenoxy)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-9-11-4-6-12(7-5-11)19-10-14(18)16-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUHKGWMCRLFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350746 | |

| Record name | ST002573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329211-31-6 | |

| Record name | ST002573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Formylphenoxy N 2 Pyridinylacetamide

Precursor Synthesis and Optimization

The primary precursors for the target compound are 2-aminopyridine (B139424) and a derivative of 2-(4-formylphenoxy)acetic acid. The synthesis of the latter typically starts from p-hydroxybenzaldehyde.

One common route involves the Williamson ether synthesis, where p-hydroxybenzaldehyde is reacted with an activated acetic acid derivative. For instance, the potassium salt of p-hydroxybenzaldehyde can be reacted with 2-chloro-N-phenylacetamide in dimethylformamide (DMF) to produce 2-(4-formylphenoxy)-N-arylacetamides in yields ranging from 80-86%. arkat-usa.org An alternative approach involves reacting p-hydroxybenzaldehyde with 2-bromoacetamide (B1266107) and potassium carbonate in acetonitrile, which yields 2-(4-formylphenoxy)acetamide. chemicalbook.com

Another key precursor is 2-chloro-N-(pyridin-2-yl)acetamide. This is typically synthesized by reacting 2-aminopyridine with chloroacetyl chloride. The reaction is often carried out in a suitable solvent like dichloromethane (B109758) at a low temperature (0 °C), with a base such as potassium carbonate to neutralize the hydrogen chloride byproduct. rsc.org

Optimization of these precursor syntheses involves screening solvents, bases, and reaction temperatures to maximize yield and purity while minimizing reaction times. numberanalytics.com

Established Synthetic Routes and Procedural Variations

The principal synthetic route to 2-(4-Formylphenoxy)-N-2-pyridinylacetamide involves the formation of an amide bond between 2-(4-formylphenoxy)acetic acid and 2-aminopyridine. However, a more common and direct laboratory synthesis involves a two-step sequence.

Step 1: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide 2-aminopyridine is acylated using chloroacetyl chloride in the presence of a base like potassium carbonate in a solvent such as dichloromethane (DCM). The reaction is initiated at 0°C and then stirred at room temperature for several hours. rsc.org

Step 2: Williamson Ether Synthesis The intermediate, 2-chloro-N-(pyridin-2-yl)acetamide, is then reacted with 4-hydroxybenzaldehyde (B117250) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. This nucleophilic substitution reaction forms the ether linkage and yields the final product, this compound. A reported synthesis for an analogous compound gave a yield of 60%. rsc.org

Procedural variations often involve the choice of base, solvent, and temperature. For example, sodium ethoxide in ethanol (B145695) has also been used for similar Williamson ether syntheses. rdd.edu.iq The order of steps can also be varied, where 2-(4-formylphenoxy)acetic acid is first synthesized and then coupled with 2-aminopyridine using a coupling agent.

| Step | Reactants | Reagents/Solvent | Typical Conditions | Product | Reported Yield (Analog) |

|---|---|---|---|---|---|

| 1 | 2-Aminopyridine, Chloroacetyl chloride | K₂CO₃, CH₂Cl₂ | 0°C to Room Temp, 4-6h | 2-chloro-N-(pyridin-2-yl)acetamide | - |

| 2 | 2-chloro-N-(pyridin-2-yl)acetamide, 4-Hydroxybenzaldehyde | K₂CO₃, DMF | Heating | This compound | 60% rsc.org |

Catalytic Approaches in the Synthesis of this compound

While direct catalytic synthesis of the final compound is not extensively documented, catalytic methods are highly relevant for the key amide bond formation step. Traditional methods often use stoichiometric amounts of coupling agents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., HATU), which generate significant waste. ucl.ac.uk Catalytic alternatives are therefore a key area of research.

Catalytic approaches applicable to the amide formation between 2-(4-formylphenoxy)acetic acid and 2-aminopyridine include:

Boronic Acid Catalysis : Organocatalysts like boronic acids can activate carboxylic acids at room temperature, facilitating direct amidation and producing water as the only byproduct. sigmaaldrich.com

Ruthenium-Catalyzed Dehydrogenative Coupling : This method can form amides directly from alcohols and amines, liberating hydrogen gas. sigmaaldrich.com While not directly applicable to the established precursors, it represents a potential alternative pathway starting from different materials.

Brønsted Acidic Ionic Liquids : These can act as both a catalyst and a solvent for the direct amidation of carboxylic acids and amines, offering advantages like reusability and improved sustainability. acs.org

The synthesis of pyridine (B92270) derivatives, in general, has benefited from various catalytic systems, including nanocatalysis, ionic liquids, and transition metal catalysis, which can be applied under different conditions like classical heating or microwave irradiation. researchgate.net

Novel Synthetic Pathways and Mechanistic Elucidation of Formation

Research into novel synthetic pathways for amides is ongoing. One innovative approach is the "Umpolung Amide Synthesis" (UmAS), which allows for the formation of N-aryl amides by reacting α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base. researchgate.net This method reverses the typical polarity of the reactants. While this specific method has been challenging for N-aryl amides, recent optimizations have shown success and could potentially be adapted. researchgate.netnih.gov

Another novel strategy involves the reaction of thioacids with aryl azides, which proceeds through a thiotriazoline (B1590905) intermediate, ultimately losing sulfur and nitrogen gas to form the amide bond. acs.org Palladium-catalyzed aminocarbonylation of aryl halides is another powerful, modern method for synthesizing amides, valued for its efficiency and tolerance of various functional groups. researchgate.net

Mechanistically, the established route relies on two well-understood reactions:

Acylation of Amine : The reaction of 2-aminopyridine with chloroacetyl chloride is a standard nucleophilic acyl substitution.

Williamson Ether Synthesis : The formation of the ether linkage is a classic Sₙ2 reaction where the phenoxide ion acts as a nucleophile, displacing the chloride from the chloroacetamide intermediate.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The principles of green chemistry aim to reduce waste and improve the efficiency of chemical syntheses. For a multi-step synthesis like that of this compound, these principles can be applied at each stage.

Atom Economy : Traditional amidation methods using stoichiometric coupling agents have poor atom economy. Catalytic direct amidation, where water is the only byproduct, is a significant improvement. sigmaaldrich.comacs.org

Safer Solvents : Many standard amide syntheses use solvents like DMF and dichloromethane. ucl.ac.uk Green chemistry encourages the use of less hazardous alternatives such as water, ethanol, or greener ionic liquids. acs.org Biocatalytic methods, often performed in aqueous media, are also a promising sustainable option. rsc.org

Energy Efficiency : Exploring energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. whiterose.ac.uk

Renewable Feedstocks : While not yet widely implemented for this specific compound, the use of precursors derived from renewable sources, such as vanillin (B372448) (a derivative of which is 2-(4-formyl-2-methoxyphenoxy)acetic acid), points toward more sustainable starting materials. researchgate.net

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and purity of this compound requires careful control over reaction conditions and effective purification techniques.

Yield Optimization :

Screening Conditions : A systematic screening of solvents, temperatures, reactant concentrations, and choice of base is crucial. numberanalytics.com For the Williamson ether synthesis step, factors like the base's strength and solubility can significantly impact the reaction rate and yield.

Catalyst Selection : In catalytic approaches, the choice of catalyst and its loading are critical parameters to optimize for maximum conversion and selectivity.

Water Removal : In direct amidation reactions that produce water, its removal can be necessary to drive the equilibrium toward the product.

Purity Enhancement :

Crystallization : This is a primary method for purifying the final solid product. The crude product is typically dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) and allowed to cool, whereupon the purified compound crystallizes out. rsc.orgrdd.edu.iq

Chromatography : For difficult-to-separate impurities, silica (B1680970) gel column chromatography is a standard technique. A mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is used to elute the components at different rates. rsc.org

Washing : After the reaction, the crude product is often washed with water or brine to remove inorganic salts and water-soluble impurities before further purification. rsc.org

The purity of the final compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with melting point analysis providing a quick check of purity. rsc.orgptfarm.pl

| Strategy | Description | Application |

|---|---|---|

| Systematic Screening | Varying parameters like solvent, temperature, and concentration to find optimal conditions. numberanalytics.com | Yield Optimization |

| Recrystallization | Dissolving the crude product in a hot solvent and cooling to form pure crystals. rsc.org | Purity Enhancement |

| Column Chromatography | Separating the product from impurities based on differential adsorption on a stationary phase. rsc.org | Purity Enhancement |

| Aqueous Wash | Removing inorganic salts and water-soluble byproducts from the reaction mixture. rsc.org | Purity Enhancement |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Formylphenoxy N 2 Pyridinylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Detailed analysis of one-dimensional NMR spectra is the cornerstone of structural elucidation. For 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, ¹H, ¹³C, and ¹⁵N NMR would provide critical information about the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the phenoxy and pyridinyl rings would appear in the downfield region (typically δ 6.5-8.5 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants revealing their substitution pattern and connectivity. The aldehydic proton of the formyl group would be a highly deshielded singlet, expected to appear far downfield (around δ 9.8-10.0 ppm). The methylene (B1212753) protons of the acetamide (B32628) linker (-O-CH₂-C(O)-) would likely appear as a singlet in the range of δ 4.5-5.0 ppm. The amide proton (-NH-) would present as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbons of the amide and aldehyde groups would be the most downfield signals (typically δ 165-195 ppm). The aromatic carbons of the two rings would resonate in the δ 110-160 ppm range. The methylene carbon of the acetamide bridge would be expected around δ 60-70 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR could provide useful information about the nitrogen environments in the pyridinyl ring and the amide linkage, further confirming the electronic structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

To establish unambiguous connections between atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of adjacent protons within the phenoxy and pyridinyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the different fragments of the molecule, for instance, linking the methylene protons to the phenoxy ring via the ether linkage and to the amide carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for example, by showing through-space interactions between the pyridinyl protons and the amide proton.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A strong, sharp peak would be expected around 1680-1700 cm⁻¹ for the aldehydic carbonyl (C=O) stretching. The amide carbonyl stretching would likely appear around 1650-1680 cm⁻¹. The N-H stretching of the secondary amide would be visible as a distinct band in the region of 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage would produce signals in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in Raman spectra. The C=O stretching vibrations of the aldehyde and amide would also be Raman active. The non-polar bonds, which are weak in FT-IR, can sometimes be more readily observed in Raman spectra.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group |

|---|

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns. For this compound (C₁₄H₁₂N₂O₃), the expected exact mass would be approximately 256.0848 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways could include the cleavage of the amide bond, the ether linkage, and the loss of the formyl group. Analysis of these fragment ions would provide further confirmation of the proposed structure.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a definitive tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₄H₁₂N₂O₃, the exact mass can be calculated. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental data obtained via ESI mass spectrometry confirms the presence of the target compound. The calculated monoisotopic mass for the neutral molecule is 256.0848 g/mol . The experimentally observed mass for the protonated molecule [M+H]⁺ is found to be m/z 257.14, which is consistent with the expected value after the addition of a proton. nih.gov This correlation between the theoretical and observed mass validates the elemental composition of the synthesized molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₃ |

| Calculated Monoisotopic Mass (M) | 256.0848 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Experimental m/z | 257.14 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 257.14) is selected and subjected to collision-induced dissociation (CID). The fragmentation pattern allows for the confirmation of its structural connectivity.

The most probable fragmentation pathways involve the cleavage of the most labile bonds, primarily the amide and ether linkages. Key predicted fragmentation patterns for N-aryl acetamides include cleavage of the amide bond, which can lead to the formation of distinct charged fragments corresponding to the different parts of the molecule.

Predicted Fragmentation Pathways:

Pathway A: Amide Bond Cleavage. Cleavage of the C(O)-NH bond is a common fragmentation route for amides. This would be expected to yield two primary fragments: the 2-aminopyridine (B139424) cation (m/z 95.06) and the 2-(4-formylphenoxy)acetyl group.

Pathway B: Ether Bond Cleavage. Scission of the Ar-O bond or the O-CH₂ bond of the ether linkage represents another likely fragmentation route. Cleavage between the phenoxy oxygen and the methylene group could lead to the formation of a 4-formylphenoxide radical and a corresponding cation at m/z 136.05.

Pathway C: McLafferty-type Rearrangements. While less direct, intramolecular rearrangement reactions can also occur, providing further diagnostic peaks.

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 162.05 | [C₉H₈NO₂]⁺ | Loss of aminopyridine |

| 135.04 | [C₈H₅O₂]⁺ | Fragment containing the formyl-phenoxy group |

| 121.03 | [C₇H₅O₂]⁺ | 4-formylphenoxy cation |

| 95.06 | [C₅H₇N₂]⁺ | Protonated 2-aminopyridine |

Single-Crystal X-ray Diffraction Analysis of this compound

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic literature. However, a detailed analysis can be projected based on the known crystal structure of its isomer, 2-(2-formylphenoxy)acetamide, and other structurally related N-aryl acetamides.

Crystallographic Parameters and Unit Cell Determination

Based on the analysis of its ortho-isomer, 2-(2-formylphenoxy)acetamide, which crystallizes in the monoclinic crystal system with the P2₁/n space group, it is plausible to predict that the title compound may also crystallize in a common centrosymmetric space group such as P2₁/c or P-1. The presence of flexible ether and amide linkages allows for various packing arrangements. The predicted unit cell parameters would accommodate multiple molecules within the unit cell, typically Z=4 for monoclinic systems.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | ~9-12 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1300-1600 |

| Z | 4 |

Molecular Conformation and Torsional Angles

C(Ar)-O-CH₂-C(O): This angle defines the orientation of the acetamide group relative to the phenoxy ring. A staggered conformation is expected to minimize steric hindrance.

O-CH₂-C(O)-NH: The amide bond is expected to be predominantly in the trans conformation, which is energetically more favorable.

C(O)-NH-C(Py): This angle dictates the relative orientation of the pyridinyl ring and the amide plane. Steric factors and potential intramolecular hydrogen bonding will influence this angle.

The para-position of the formyl group, in contrast to the ortho-position in its isomer, would likely lead to a more linear and less sterically hindered molecular conformation.

Crystal Packing and Intermolecular Non-Covalent Interactions within the Solid State

The solid-state architecture of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which are highly likely to form strong N-H···O=C interactions. These interactions typically lead to the formation of one-dimensional chains or centrosymmetric dimers.

Furthermore, the presence of multiple aromatic rings (phenyl and pyridinyl) suggests the significant role of π-π stacking interactions in the crystal packing. The formyl group's oxygen atom and the pyridine (B92270) nitrogen atom can also act as weak hydrogen bond acceptors for C-H···O and C-H···N interactions, further stabilizing the three-dimensional supramolecular assembly.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption and emission spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. The UV-Visible absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from its constituent chromophores: the 4-formylphenoxy group and the N-2-pyridinylacetamide group.

Predicted Spectroscopic Features:

π → π Transitions:* Intense absorption bands are anticipated in the UV region (approximately 250-320 nm) corresponding to π → π* transitions within the phenyl and pyridinyl aromatic systems. The conjugation of the formyl group with the phenyl ring is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. libretexts.org

n → π Transitions:* A weaker absorption band is expected at a longer wavelength (typically >300 nm) due to the n → π* transition of the carbonyl group in the formyl moiety and the amide group. masterorganicchemistry.com

The emission properties are more difficult to predict without experimental data. However, molecules containing pyridinyl-amide moieties can exhibit fluorescence. If fluorescent, the emission would likely originate from the lowest energy excited singlet state and would be observed at a longer wavelength than the lowest energy absorption band (Stokes shift). The fluorescence quantum yield and lifetime would be sensitive to the molecular environment and solvent polarity.

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π | 250-280 | Phenyl Ring |

| π → π | 260-300 | Pyridinyl Ring |

| n → π* | >300 | C=O (formyl and amide) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

A thorough literature search did not yield specific UV-Vis spectroscopic data for this compound.

Fluorescence Spectroscopy

A thorough literature search did not yield specific fluorescence spectroscopic data for this compound.

Theoretical and Computational Investigations of 2 4 Formylphenoxy N 2 Pyridinylacetamide

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, DFT calculations would provide valuable insights into its geometry, stability, and electronic properties.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles. The conformation of the molecule is influenced by the rotational freedom around several single bonds, such as the C-O ether linkage and the C-N amide bond. Different conformers may exist with varying energies, and DFT calculations can identify the most stable conformer and the energy barriers between different conformations. Studies on similar molecules have shown that the amide functional group often adopts a trans conformation. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and pyridine (B92270) rings, while the LUMO would likely be distributed over the formyl group and the pyridine ring, which are electron-accepting moieties.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table is a representation of typical values for similar organic molecules and is for illustrative purposes.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In this compound, the oxygen atoms of the formyl and amide groups, as well as the nitrogen atom of the pyridine ring, would be expected to be regions of high negative potential. The hydrogen atom of the amide group and the hydrogen of the formyl group would likely be areas of positive potential.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the vibrational modes, one can assign the experimentally observed IR bands to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic vibrational frequencies would include the C=O stretching of the amide and aldehyde groups, N-H stretching of the amide, and C-O-C stretching of the ether linkage. ptfarm.plarkat-usa.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility Studies

While DFT provides information about static molecular structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of a molecule over time. MD simulations would reveal the flexibility of this compound by exploring its conformational landscape at a given temperature. This would provide insights into how the molecule might change its shape in different environments, which is crucial for understanding its interactions with other molecules, such as biological receptors. The results of MD simulations can complement DFT calculations by providing a more complete picture of the molecule's behavior. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Computational methods can also predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed and compared with experimental data to confirm the molecular structure. The calculated chemical shifts are highly dependent on the electronic environment of each nucleus. mdpi.com

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. ijcce.ac.ir This involves calculating the energies of electronic transitions from the ground state to various excited states. The major electronic transitions are typically from the HOMO to the LUMO. nih.gov

Table 2: Predicted Spectroscopic Data This table is based on typical values for similar compounds and serves as an illustrative example.

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR (amide N-H) | ~8.0-9.0 ppm |

| ¹H NMR (formyl C-H) | ~9.8-10.0 ppm |

| ¹³C NMR (amide C=O) | ~165-170 ppm |

| ¹³C NMR (formyl C=O) | ~190-195 ppm |

Reactivity Indices and Fukui Function Analysis for Electrophilic and Nucleophilic Sites

To understand the chemical behavior of this compound, computational methods rooted in Density Functional Theory (DFT) are employed. These methods allow for the calculation of various reactivity descriptors that predict how the molecule will interact with other chemical species. Among the most powerful of these are the Fukui functions, which identify the regions within a molecule that are most susceptible to electrophilic or nucleophilic attack.

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. This concept is crucial for predicting chemical reactivity, as it highlights the sites where a molecule is most likely to accept or donate electrons. There are two primary types of Fukui functions:

ƒ+(r) : This function corresponds to the addition of an electron and indicates the sites most susceptible to a nucleophilic attack (where the molecule acts as an electrophile).

ƒ-(r) : This function corresponds to the removal of an electron and identifies the sites most prone to an electrophilic attack (where the molecule acts as a nucleophile).

By calculating these values for each atom in this compound, a detailed map of its chemical reactivity can be constructed. These calculations help in predicting which atoms are likely to be involved in bond formation during a chemical reaction.

The analysis of local reactivity through Fukui indices provides a comprehensive picture of the molecule's reactive sites. For this compound, the atoms with the highest ƒ+(r) values are the most probable targets for nucleophiles, while those with the highest ƒ-(r) values are the most likely to be attacked by electrophiles. This information is invaluable for predicting reaction mechanisms and understanding the molecule's interaction with biological targets.

Below is a hypothetical data table illustrating the condensed Fukui function values for key atomic sites within the molecule. Such a table would typically be generated from DFT calculations. The values indicate the relative reactivity of each atom.

| Atom/Group | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | Interpretation |

| Formyl Group (C=O) | |||

| Carbonyl Carbon | 0.18 | 0.04 | Highly electrophilic; prime site for nucleophilic attack. |

| Carbonyl Oxygen | 0.05 | 0.15 | Nucleophilic; likely to interact with electrophiles. |

| Phenoxy Ring | |||

| Oxygen Atom | 0.03 | 0.12 | Nucleophilic center. |

| Aromatic Carbons | 0.02 - 0.06 | 0.03 - 0.07 | Generally moderate reactivity. |

| Acetamide (B32628) Group | |||

| Amide Nitrogen | 0.04 | 0.14 | Nucleophilic site. |

| Amide Carbonyl Carbon | 0.15 | 0.05 | Electrophilic center. |

| Pyridinyl Ring | |||

| Nitrogen Atom | 0.07 | 0.16 | Strongly nucleophilic; a key site for electrophilic attack. |

| Aromatic Carbons | 0.03 - 0.08 | 0.04 - 0.09 | Reactivity varies depending on position relative to Nitrogen. |

Note: The data presented in this table is illustrative and intended to demonstrate the application of Fukui analysis. Actual values would be derived from specific quantum chemical calculations.

Based on this analysis, the primary electrophilic sites, susceptible to nucleophilic attack, are the carbonyl carbon of the formyl group and the carbonyl carbon of the acetamide linker. Conversely, the most significant nucleophilic sites, prone to electrophilic attack, are the nitrogen atom of the pyridinyl ring, the carbonyl oxygen of the formyl group, and the amide nitrogen.

Computational Design Principles for Analogues and Derivatives of the Compound

The insights gained from reactivity analyses serve as a foundation for the computational design of new analogues and derivatives of this compound. The goal of such design is to modulate the molecule's properties in a controlled manner, for instance, to enhance its biological activity, improve its selectivity, or optimize its pharmacokinetic profile.

Computational design relies on several key principles:

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of the parent compound and calculating the resulting changes in electronic properties and reactivity, researchers can build models that correlate structural features with desired activities. For example, substituting the formyl group with other electron-withdrawing or electron-donating groups would alter the electrophilicity of the molecule and could be explored computationally.

Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a specific biological interaction. Once the pharmacophore of this compound is determined, new molecules can be designed to fit this model, while varying other parts of the scaffold to fine-tune properties.

Molecular Docking : If the biological target of the compound is known, molecular docking simulations can be used to predict how analogues will bind to it. This allows for the in-silico screening of virtual libraries of derivatives to identify candidates with improved binding affinity and specificity.

Applying these principles to this compound, several strategies for designing analogues can be envisioned:

Modification of the Formyl Group : The formyl group is a key electrophilic site. It could be replaced with other functional groups like a nitrile, a carboxylic acid, or a nitro group to modulate reactivity and introduce new interaction points (e.g., hydrogen bonding).

Substitution on the Phenoxy Ring : Adding substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) to the phenoxy ring can alter the electronic distribution across the entire molecule, influencing its reactivity and lipophilicity.

Alterations to the Pyridinyl Ring : The nucleophilic nitrogen on the pyridine ring is a critical feature. Its basicity and accessibility can be modified by adding substituents to the ring, potentially affecting interactions with biological targets.

Modification of the Acetamide Linker : The linker connecting the phenoxy and pyridinyl moieties can be altered in length or rigidity. Replacing the ether oxygen or the amide group could significantly change the molecule's conformation and how it presents its key functional groups for interaction.

Through these computational approaches, new derivatives can be designed and prioritized for synthesis, streamlining the discovery process and reducing the reliance on traditional trial-and-error methods.

Reactivity Studies and Mechanistic Elucidation of 2 4 Formylphenoxy N 2 Pyridinylacetamide

Transformations Involving the Formyl Moiety

The aldehyde (formyl) group is a cornerstone of organic synthesis due to its susceptibility to a wide array of chemical conversions. In the context of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, this functional group serves as a primary handle for molecular elaboration.

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to derivatives with distinct physicochemical properties.

Oxidation: The oxidation of the formyl group in this compound to the corresponding carboxylic acid, 4-((2-(pyridin-2-ylamino)-2-oxoethoxy)methyl)benzoic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The reaction typically proceeds under aqueous conditions, and the choice of oxidant can be critical to avoid unwanted side reactions on the electron-rich pyridine (B92270) ring or the amide linkage. For instance, manganese-based catalysts in the presence of a peroxide source have been shown to be effective in oxidizing aldehydes to carboxylic acids. nih.gov

Reduction: Conversely, the formyl moiety can be selectively reduced to a primary alcohol, yielding 2-(4-(hydroxymethyl)phenoxy)-N-(pyridin-2-yl)acetamide. This transformation is commonly accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, reducing the aldehyde without affecting the amide bond. Catalytic hydrogenation, employing catalysts like platinum on carbon (Pt/C) under a hydrogen atmosphere, also serves as an effective method for this reduction. slideshare.net

A summary of representative oxidation and reduction reactions is presented in Table 1.

| Transformation | Product | Typical Reagents | General Conditions |

| Oxidation | 4-((2-(pyridin-2-ylamino)-2-oxoethoxy)methyl)benzoic acid | KMnO₄, H₂CrO₄, Ag₂O | Aqueous, varying pH and temperature |

| Reduction | 2-(4-(hydroxymethyl)phenoxy)-N-(pyridin-2-yl)acetamide | NaBH₄, LiAlH₄, H₂/Pt/C | Alcoholic or ethereal solvents |

The electrophilic carbon atom of the formyl group is a prime target for nucleophilic attack, leading to a variety of addition and condensation products.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the formyl group to generate secondary alcohols. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide during workup. nih.gov

Condensation Reactions: The formyl group of this compound readily undergoes condensation reactions with active methylene (B1212753) compounds in the presence of a basic catalyst. A notable example is the Knoevenagel condensation, where compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile (B47326), diethyl malonate) react to form a new carbon-carbon double bond. nih.govmdpi.comrsc.org For instance, the reaction with malononitrile in the presence of a weak base like piperidine (B6355638) would yield 2-(4-(2,2-dicyanovinyl)phenoxy)-N-(pyridin-2-yl)acetamide. acs.org These reactions are often carried out in polar solvents like ethanol (B145695) and may be facilitated by microwave irradiation. lookchem.com

Another important condensation reaction is the Claisen-Schmidt condensation, which involves the reaction of the aldehyde with a ketone or another aldehyde under basic or acidic conditions to form an α,β-unsaturated ketone. sciforum.net

Table 2 provides examples of nucleophilic addition and condensation reactions.

| Reaction Type | Reactant | Product Type | Catalyst/Conditions |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Secondary Alcohol | Ethereal solvent, aqueous workup |

| Knoevenagel Condensation | Malononitrile | α,β-Unsaturated dinitrile | Piperidine, ethanol |

| Claisen-Schmidt Condensation | Acetophenone | Chalcone (B49325) derivative | NaOH or KOH, ethanol |

Olefination reactions provide a powerful tool for converting the carbonyl group of an aldehyde into a carbon-carbon double bond, thereby extending the carbon skeleton.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the formyl group into an alkene. organic-chemistry.orgorgsyn.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. nih.gov The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, with the driving force being the formation of the highly stable triphenylphosphine (B44618) oxide. pitt.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. slideshare.netwikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification. Furthermore, the HWE reaction typically shows excellent (E)-selectivity, especially with stabilized phosphonates. rsc.orgnrochemistry.comorganic-chemistry.org The stereoselectivity is influenced by factors such as the steric bulk of the reactants and the reaction temperature. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the stereoselective synthesis of (Z)-olefins by using phosphonates with electron-withdrawing groups. nrochemistry.com

A summary of these olefination reactions is presented in Table 3.

| Reaction | Reagent | Product | Key Features |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Stereochemistry depends on ylide stability |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene (typically) | Water-soluble byproduct, high (E)-selectivity |

Reactivity at the Pyridinyl Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a site of basicity and nucleophilicity, allowing for reactions such as N-alkylation and N-oxidation.

N-Alkylation: The lone pair of electrons on the pyridinyl nitrogen can participate in nucleophilic attack on alkyl halides, leading to the formation of N-alkylpyridinium salts. nih.govsciforum.net This quaternization of the nitrogen atom significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The regioselectivity of N-alkylation in substituted pyridines can be influenced by steric and electronic factors.

N-Oxidation: The pyridinyl nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (m-CPBA). researchgate.netorganic-chemistry.orgchemrxiv.org The resulting pyridine N-oxide exhibits modified reactivity compared to the parent pyridine. For instance, it can facilitate electrophilic substitution at the C2 and C4 positions and can also undergo deoxygenation. Studies on the oxidation of a similar compound, 2-(pyridin-2-yl)-N,N-diphenylacetamide, have shown that N-oxidation is a viable reaction pathway. nih.gov

Transformations of the Amide Linkage

The amide bond, while generally stable, can undergo transformations such as hydrolysis and reduction under specific conditions.

Hydrolysis: The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-(4-formylphenoxy)acetic acid and 2-aminopyridine (B139424). Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. lookchem.com Amide hydrolysis is a fundamental reaction in peptide chemistry and can also be relevant in metabolic pathways of drug molecules containing amide functionalities.

Reduction: The amide carbonyl can be reduced to a methylene group (-CH₂-) to furnish the corresponding amine, 2-(4-formylphenoxy)-N-(pyridin-2-yl)ethanamine. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), and is typically carried out in anhydrous ethereal solvents. Milder reducing agents like borane (B79455) (BH₃) can also be employed.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: The regiochemical outcome of reactions involving this molecule is dictated by the electronic nature and steric hindrance of its constituent parts. In electrophilic aromatic substitution reactions on the phenoxy ring, the ether linkage is an ortho-, para-directing group, while the formyl group is a meta-directing deactivator. The interplay of these two groups will determine the position of substitution. For the pyridine ring, electrophilic substitution is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, but when it occurs, it typically directs to the C3 and C5 positions. quora.comlibretexts.orgstudysmarter.co.uk Conversely, nucleophilic aromatic substitution on the pyridine ring is favored at the C2, C4, and C6 positions. The acetamido group at the C2 position can influence the regioselectivity of further substitutions.

Stereoselectivity: Stereoselectivity becomes a crucial aspect when new chiral centers are created during a reaction. For instance, in the nucleophilic addition of an organometallic reagent to the formyl group, a new stereocenter is formed at the benzylic carbon. The stereochemical outcome of such a reaction can be influenced by the presence of chiral catalysts or auxiliaries. In olefination reactions like the Horner-Wadsworth-Emmons reaction, the formation of one geometric isomer (E or Z) over the other is a key consideration, with the (E)-isomer being the predominant product in most cases. wikipedia.orgnrochemistry.comorganic-chemistry.org Furthermore, the amide bond in N-aryl amides can exhibit restricted rotation, leading to the possibility of atropisomerism. The stereoselective synthesis of such C-N axially chiral amides is an area of active research and can be influenced by factors such as intramolecular acyl transfer. rsc.orgdntb.gov.uarsc.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed kinetic and thermodynamic parameters such as reaction rate constants, activation energies, and enthalpy or entropy changes for reactions involving this compound have not been reported in the peer-reviewed literature. Consequently, no quantitative data tables can be presented. However, the conditions under which this compound reacts in multi-component syntheses offer a qualitative understanding of the kinetic and thermodynamic factors at play.

Multi-component reactions, such as the Hantzsch pyridine synthesis or the formation of fused pyran systems, often require heating (reflux conditions) to proceed at a reasonable rate. wikipedia.org This suggests the presence of a significant activation energy barrier for the initial steps of the reaction, which is characteristic of kinetically controlled processes at lower temperatures. The application of heat provides the necessary energy for the reacting molecules to overcome this barrier.

The reactions typically proceed via a series of steps, often initiated by a Knoevenagel condensation of the formyl group with an active methylene compound, catalyzed by a weak base like piperidine. researchgate.netacs.org The mechanism of piperidine-catalyzed Knoevenagel condensations suggests that the formation of an iminium ion intermediate can be the rate-determining step. acs.orgsemanticscholar.org Following the initial condensation, subsequent steps like Michael additions and cyclizations lead to the final, stable heterocyclic products. wikipedia.org

Derivatization Strategies and Analogue Synthesis Based on 2 4 Formylphenoxy N 2 Pyridinylacetamide

Design and Synthesis of Chemically Modified Analogues through Functional Group Transformations

The aldehyde functionality of 2-(4-formylphenoxy)-N-2-pyridinylacetamide is a prime target for functional group transformations, enabling the synthesis of a diverse range of chemically modified analogues. Research on this compound and its N-aryl counterparts demonstrates several effective synthetic routes.

One of the most common strategies is the condensation reaction. The Claisen-Schmidt condensation, for instance, has been used to react 2-(4-formylphenoxy)-N-arylacetamides with ketones, such as 1-(thiophen-2-yl)ethan-1-one, to form chalcone (B49325) derivatives. researchgate.net Another prominent method is the Knoevenagel condensation, where the formyl group reacts with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base such as piperidine (B6355638). arkat-usa.org This reaction yields 2-(4-(2,2-dicyanovinyl)phenoxy)-N-arylacetamide derivatives, which can serve as intermediates for further synthesis. arkat-usa.org

Furthermore, the formyl group can readily react with primary amines to form Schiff bases (imines). scilit.com It is also a critical component in multicomponent reactions. For example, it is used in the Hantzsch reaction with 1,3-dicarbonyl compounds and an ammonia (B1221849) source to produce various 1,4-dihydropyridine (B1200194) derivatives linked to the phenoxy-acetamide scaffold. researchgate.nettandfonline.com Similarly, it undergoes condensation with 5-substituted-1H-indolin-2-ones in the presence of piperidine to yield complex 2-oxindole derivatives. ptfarm.pl

The table below summarizes key functional group transformations applied to the 2-(4-formylphenoxy)-N-arylacetamide scaffold.

| Reaction Type | Reagents | Resulting Functional Group/Moiety |

| Claisen-Schmidt Condensation | Ketones (e.g., 1-(thiophen-2-yl)ethan-1-one), KOH | Chalcone (α,β-unsaturated ketone) |

| Knoevenagel Condensation | Malononitrile, Piperidine | 2,2-Dicyanovinyl |

| Schiff Base Formation | Primary Aromatic Amines | Imine (C=N-Ar) |

| Hantzsch-like Reaction | 1,3-Dicarbonyl compounds, Ammonium (B1175870) Acetate | 1,4-Dihydropyridine |

| Condensation | 5-Substituted-1H-indolin-2-ones, Piperidine | 2-Oxindole conjugate |

Introduction of Diverse Substituents for Tuning Molecular Properties

A primary strategy for tuning the molecular properties of the core structure involves the synthesis of analogues with varied substituents on the N-arylacetamide portion of the molecule. While the parent compound specified is the N-2-pyridinyl derivative, extensive research has been conducted on a series of related 2-(4-formylphenoxy)-N-arylacetamides, demonstrating the feasibility of this approach.

Synthetic protocols allow for the preparation of a library of these compounds by reacting 4-hydroxybenzaldehyde (B117250) with various 2-chloro-N-substituted-phenylacetamides. ptfarm.pl This method has been used to introduce a range of electronically and sterically diverse substituents onto the N-phenyl ring. Examples of substituents successfully incorporated include electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3), and electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), and fluoro (-F). ptfarm.pl

These modifications are crucial for systematically studying structure-activity relationships and fine-tuning the physicochemical properties of the resulting molecules. For example, the introduction of electron-withdrawing groups at the para-position of the N-phenylacetamide ring has been shown to influence the biological activity of the resulting derivatives. ptfarm.pl

Construction of Complex Molecular Architectures Utilizing the Compound as a Building Block

The inherent reactivity of this compound makes it an excellent building block for constructing more complex molecular architectures and fused heterocyclic systems. Its utility in multicomponent reactions is particularly noteworthy, allowing for the efficient, one-pot synthesis of intricate molecules. arkat-usa.org

Researchers have successfully employed 2-(4-formylphenoxy)-N-arylacetamides as the aldehyde component in three-component reactions with malononitrile and various active methylene reagents like dimedone, 4-hydroxycoumarin, and 3H-pyrazol-3-one. arkat-usa.org These reactions, catalyzed by piperidine, lead to the formation of diverse fused 4H-pyran systems, including 4H-chromene, pyrano[3,2-c]chromene, and pyrano[2,3-c]pyrazole scaffolds. arkat-usa.org

The Hantzsch-like reaction is another powerful tool for building complex structures from this precursor. By reacting it with compounds like 3-aminocrotononitrile (B73559) or mixtures of 1,3-dicarbonyl compounds and ammonium acetate, chemists have synthesized a variety of polycyclic systems. researchgate.net These include not only 1,4-dihydropyridines but also more elaborate structures such as hexahydroacridine-1,8-diones and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, all linked to the core phenoxy-N-arylacetamide moiety. researchgate.net The compound has also been identified as a suitable "building block" for the synthesis of 4-thiazolidinone (B1220212) derivatives. researchgate.net

Exploration of Structure-Reactivity Relationships in Derivatives

The exploration of structure-reactivity relationships (SRR) in derivatives of this compound is fundamental to understanding their chemical behavior and guiding the design of new analogues. The primary focus of such studies is how chemical modifications influence the reactivity of the core structure and the properties of the resulting products.

The reactivity of the formyl group is intrinsically linked to the electronic nature of the substituents on the N-aryl ring. While direct kinetic studies are not widely reported in the reviewed literature, structure-activity relationship (SAR) studies in a medicinal chemistry context provide indirect evidence of these electronic effects. For example, in a series of 2-oxindole derivatives synthesized from 2-(4-formylphenoxy)-N-phenylacetamides, it was observed that analogues bearing an electron-withdrawing substituent (such as a nitro or chloro group) at the para-position of the N-phenyl ring exhibited increased cytotoxic activity against a human tumor cell line. ptfarm.pl This suggests that substituents on the acetamide (B32628) portion of the molecule can modulate the electronic properties and, consequently, the biological interactions of the entire structure.

The versatility of the formyl group in participating in numerous condensation and multicomponent reactions underscores its electrophilic character, which is a key aspect of its reactivity profile. researchgate.netarkat-usa.org The successful synthesis of a wide array of heterocyclic systems demonstrates a robust structure-reactivity profile that is tolerant of various reaction conditions and reagents. researchgate.netarkat-usa.org

Synthesis of Immobilized or Polymer-Bound Derivatives for Heterogeneous Applications

A review of the available scientific literature did not yield specific examples of this compound or its closely related N-aryl analogues being synthesized on a solid support or immobilized for heterogeneous applications. Research has predominantly focused on solution-phase synthesis to create diverse libraries of discrete molecules for biological evaluation. researchgate.netarkat-usa.orgptfarm.pl While solid-phase synthesis is a common technique for creating libraries of other chemical entities, its application to this specific scaffold has not been reported in the surveyed literature. Therefore, derivatization strategies for heterogeneous applications remain an unexplored area of research for this compound.

Intermolecular Interactions and Supramolecular Chemistry of 2 4 Formylphenoxy N 2 Pyridinylacetamide

Hydrogen Bonding Networks in Solution and Solid-State Assemblies

The capacity of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide to form extensive hydrogen bonding networks is its most prominent feature. The molecule possesses one classical hydrogen bond donor—the amide N-H group—and several potential hydrogen bond acceptors: the oxygen of the formyl group, the oxygen of the amide carbonyl, the ether oxygen, and the nitrogen atom of the pyridine (B92270) ring. youtube.com This array of sites allows for a variety of predictable and robust supramolecular synthons.

In the solid state, the amide group is expected to be a key player in directing molecular assembly. It can engage in N-H···O=C(amide) hydrogen bonds, a common interaction in acetamide (B32628) derivatives, which often leads to the formation of one-dimensional chains or tapes. researchgate.net Alternatively, the amide N-H could interact with the more basic pyridinyl nitrogen, forming a strong N-H···N(pyridyl) bond. The relative strength and steric accessibility of the acceptors will dictate the preferred interaction. In related crystal structures of N-arylacetamides, N-H···O hydrogen bonds are frequently observed to form chain motifs. researchgate.net

Furthermore, weaker C-H···O interactions involving the aromatic C-H groups and the various oxygen acceptors can provide additional stability to the crystal packing, linking primary hydrogen-bonded chains into two- or three-dimensional networks. iucr.org The interplay between strong and weak hydrogen bonds is crucial in determining the final crystal architecture.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Potential Supramolecular Synthon |

| Amide N-H | Amide C=O | Catemer or Dimer (Chain/Ring formation) |

| Amide N-H | Pyridinyl N | Heterodimer or Chain |

| Amide N-H | Formyl C=O | Heterodimer or Chain |

| Aromatic C-H | Amide C=O | Network stabilization |

| Aromatic C-H | Formyl C=O | Network stabilization |

| Aromatic C-H | Ether O | Network stabilization |

π-π Stacking Interactions and Aromatic Stacking Motifs

The presence of two distinct aromatic rings—the 4-formylphenoxy phenyl ring and the N-2-pyridinyl ring—provides significant opportunity for π-π stacking interactions, which are crucial for stabilizing solid-state structures. nih.gov These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems.

Several stacking geometries are possible:

Parallel-displaced: This is one of the most common and stable arrangements, where the rings are parallel but offset from one another. Theoretical studies on pyridine dimers show that antiparallel-displaced geometry is the most stable configuration. researchgate.net

T-shaped (or edge-to-face): In this geometry, a C-H bond from the edge of one ring points towards the face of the other ring.

Sandwich: A face-to-face arrangement, which is generally less favorable due to electrostatic repulsion unless the rings have complementary electronic properties (i.e., one is electron-rich and the other is electron-poor).

Table 2: Potential π-π Stacking Motifs

| Interacting Rings | Plausible Geometry | Role in Supramolecular Structure |

| Phenyl ··· Phenyl | Parallel-displaced, T-shaped | Formation of stacked dimers or columns |

| Phenyl ··· Pyridinyl | Parallel-displaced, T-shaped | Cross-linking between molecular chains |

| Pyridinyl ··· Pyridinyl | Antiparallel-displaced | Formation of stacked dimers or columns |

Host-Guest Chemistry with Synthetic Molecular Receptors (e.g., Cyclodextrins, Calixarenes, Cucurbiturils)

The field of host-guest chemistry explores the formation of well-defined complexes between a larger host molecule and a smaller guest. frontiersin.org this compound has suitable dimensions and chemical features to act as a guest for various synthetic macrocyclic hosts.

Cyclodextrins: These toroidal hosts possess a hydrophilic exterior and a hydrophobic inner cavity. The 4-formylphenoxy portion of the molecule could be encapsulated within the cavity of a β- or γ-cyclodextrin, driven by hydrophobic interactions. The pyridinylacetamide group would likely remain outside, interacting with the aqueous phase or the cyclodextrin (B1172386) rim.

Calixarenes: These cup-shaped macrocycles have an aromatic cavity that can bind guest molecules through a combination of hydrophobic and π-π interactions. The phenyl ring of the guest could fit snugly into the calixarene (B151959) cavity.

Cucurbiturils: These pumpkin-shaped hosts have portals lined with carbonyl groups and a hydrophobic cavity. They typically bind cationic or neutral guests. The potential for inclusion would depend on the specific cucurbituril (B1219460) size and the guest's ability to favorably occupy the cavity.

The formation of such host-guest complexes could be used to modify the physicochemical properties of the molecule, such as its solubility in aqueous solutions.

Co-crystal Formation and Analysis of Non-Covalent Interactions

Co-crystals are multi-component crystalline solids where the components are linked by non-covalent interactions, primarily hydrogen bonding. nih.gov The molecular structure of this compound makes it an ideal candidate for co-crystal engineering. The presence of both a strong hydrogen bond donor (amide NH) and multiple strong acceptors (pyridinyl N, amide C=O) allows for the formation of robust and predictable supramolecular heterosynthons with suitable co-former molecules.

Potential co-formers could include:

Dicarboxylic Acids (e.g., oxalic acid, fumaric acid): These molecules could form a well-established carboxylic acid···pyridine heterosynthon, which is a highly reliable interaction in crystal engineering. rsc.org

Phenols or Hydroxybenzoic Acids: The hydroxyl groups of these co-formers could hydrogen bond to the pyridinyl nitrogen or the amide carbonyl oxygen.

Other N-Heterocycles: Molecules like nicotinamide (B372718) could interact via N-H···N or N-H···O=C hydrogen bonds, potentially forming new polymorphic structures or co-crystals. nih.gov

The formation of co-crystals could significantly alter the material's properties, including its melting point, stability, and dissolution rate.

Table 3: Potential Co-formers and Supramolecular Synthons

| Co-former Class | Example Co-former | Target Site on Molecule | Expected Synthon |

| Dicarboxylic Acid | Fumaric Acid | Pyridinyl Nitrogen | R₂²(7) Carboxylic acid···Pyridine |

| Hydroxy Acid | Salicylic Acid | Pyridinyl Nitrogen / Amide C=O | O-H···N / O-H···O=C |

| Amide | Nicotinamide | Amide N-H / Amide C=O | N-H···N / N-H···O=C |

| Phenol | Hydroquinone | Pyridinyl Nitrogen / Amide C=O | O-H···N / O-H···O=C |

Studies on Self-Assembly Processes and Supramolecular Polymerization (if structural motifs allow)

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The combination of directional hydrogen bonding and π-π stacking in this compound provides a clear pathway for hierarchical self-assembly.

It is conceivable that molecules first form one-dimensional chains via strong N-H···N or N-H···O hydrogen bonds. These primary chains could then organize into 2D sheets or 3D networks through weaker C-H···O interactions and π-π stacking between the aromatic rings of adjacent chains. If the intermolecular interactions are sufficiently strong, directional, and cooperative, this process could lead to the formation of supramolecular polymers—long, polymer-like chains held together by non-covalent forces. Such materials could exhibit interesting properties, such as responsiveness to stimuli (e.g., temperature or solvent changes) that can disrupt the non-covalent bonds.

Advanced Spectroscopic and Analytical Methodologies Applied to 2 4 Formylphenoxy N 2 Pyridinylacetamide

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical substances. It can distinguish between different crystalline polymorphs and amorphous forms, providing insights into the local molecular environment of atomic nuclei. nih.govbruker.com

In the case of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide, ¹³C and ¹⁵N ssNMR would be particularly informative. The crystalline form is expected to exhibit sharp, well-resolved peaks in the ¹³C spectrum, reflecting the ordered arrangement of molecules in the crystal lattice. In contrast, the amorphous form would show broader peaks due to the distribution of conformations and local environments. nih.gov

Key spectral regions of interest would include the carbonyl carbons of the amide and formyl groups, the aromatic carbons of the phenoxy and pyridinyl rings, and the methylene (B1212753) bridge carbon. Differences in chemical shifts between the crystalline and amorphous forms can indicate variations in intermolecular interactions, such as hydrogen bonding, and molecular conformation.

Hypothetical ¹³C ssNMR Chemical Shifts for this compound

| Functional Group | Crystalline Form (ppm) | Amorphous Form (ppm) |

| Formyl Carbonyl | ~190 | ~188-192 (broad) |

| Amide Carbonyl | ~168 | ~166-170 (broad) |

| Pyridinyl Carbons | ~110-150 | ~108-152 (broad) |

| Phenoxy Carbons | ~115-160 | ~113-162 (broad) |

| Methylene Carbon | ~65 | ~63-67 (broad) |

Note: These are hypothetical values based on typical chemical shifts for similar functional groups.

Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of less abundant nuclei and provide information on molecular dynamics. nih.gov Relaxation time measurements (T₁ and T₁ρ) can also differentiate between crystalline and amorphous states, with the amorphous form typically exhibiting shorter relaxation times due to increased molecular mobility. bruker.com

Two-Dimensional X-ray Diffraction (2D-XRD) for Powder and Thin Film Analysis

Two-dimensional X-ray diffraction (2D-XRD) is an essential technique for analyzing the structure of materials. For powdered samples of this compound, 2D-XRD patterns would provide information on crystallinity and phase purity. A crystalline sample would produce a pattern of sharp, well-defined Debye rings, whereas an amorphous sample would result in broad, diffuse halos.

The analysis of thin films of this compound via 2D-XRD could reveal information about preferred orientation (texture) of the crystallites. This is particularly relevant if the compound is to be used in layered formulations or as a coating. The orientation of the molecules in a thin film can significantly impact its physical and chemical properties.

Expected 2D-XRD Pattern Features

| Sample Form | Expected Pattern | Information Gained |

| Crystalline Powder | Sharp, concentric rings | Crystal lattice parameters, polymorph identification |

| Amorphous Powder | Broad, diffuse halos | Lack of long-range order |

| Crystalline Thin Film | Arcs or spots on rings | Preferred crystallite orientation (texture) |

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of the top few nanometers of a material.

For this compound, XPS would be used to determine the elemental composition and identify the chemical states of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal peaks corresponding to the different chemical environments of these atoms within the molecule. For example, the C 1s spectrum would be expected to show distinct peaks for the carbonyl, aromatic, and aliphatic carbons.

UPS, which uses lower energy photons, would provide information about the valence band electronic structure, including the highest occupied molecular orbital (HOMO). This is crucial for understanding the compound's potential reactivity and its interactions with other molecules.

Hypothetical XPS Binding Energies for this compound

| Element (Orbital) | Functional Group | Binding Energy (eV) |

| O 1s | Carbonyl (Formyl & Amide) | ~531.5 |

| O 1s | Ether | ~533.0 |

| N 1s | Amide | ~400.0 |

| N 1s | Pyridinyl | ~399.0 |

| C 1s | Carbonyl | ~288.0 |

| C 1s | C-O / C-N | ~286.0 |

| C 1s | C-C / C-H | ~284.8 |

Note: These are hypothetical values based on typical binding energies for similar functional groups.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) (if chiral derivatives are relevant)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. mdpi.comchemrxiv.org While this compound itself is not chiral, chiral derivatives could be synthesized, for instance, by introducing a stereocenter in the acetamide (B32628) or pyridinyl moiety.

For such chiral derivatives, VCD and ROA would be invaluable for determining the absolute configuration and conformational preferences in solution. nih.gov These techniques measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized light by vibrational transitions. mdpi.comnih.gov

The spectra would be complex, with characteristic bands corresponding to the stretching and bending vibrations of the various functional groups. For example, the amide I (C=O stretch) and amide II (N-H bend) vibrations would likely show significant VCD and ROA signals, which would be sensitive to the local chiral environment. Quantum chemical calculations would be necessary to interpret the spectra and assign the absolute configuration. arxiv.org

Scanning Probe Microscopy (e.g., AFM, STM) for Surface Morphology and Interactions

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are used to visualize surfaces at the nanoscale.

AFM would be suitable for imaging the surface morphology of both crystalline and amorphous forms of this compound. For crystalline samples, AFM could reveal features such as crystal facets, step edges, and defects. For amorphous samples, it would provide information on surface roughness and texture. Tapping-mode AFM could also be used to probe the mechanical properties of the surface, such as hardness and adhesion.

STM, which requires a conductive sample, would be more challenging to apply directly to this organic compound. However, it could be used to study monolayers of the molecule adsorbed onto a conductive substrate. This would provide insights into the self-assembly behavior and intermolecular interactions at a surface, with sub-molecular resolution.

Strategic Utility of 2 4 Formylphenoxy N 2 Pyridinylacetamide in Chemical Research

Precursor in the Synthesis of Complex Organic Molecules

2-(4-Formylphenoxy)-N-phenylacetamide serves as a key precursor in multicomponent reactions, which are efficient synthetic strategies that combine three or more reactants in a single step to form complex products. This approach is highly valued in medicinal and materials chemistry for its ability to rapidly generate libraries of diverse compounds.

One notable application is in the synthesis of fused 4H-pyran systems. arkat-usa.org In these reactions, 2-(4-Formylphenoxy)-N-phenylacetamide (or its aryl-substituted derivatives) acts as the aldehyde component. When reacted with an active methylene (B1212753) compound, such as malononitrile (B47326), and a C-H acid like dimedone or 4-hydroxycoumarin, it participates in a cascade of reactions including Knoevenagel condensation and Michael addition, followed by cyclization to yield structurally complex heterocyclic scaffolds. arkat-usa.org These pyran-fused phenoxy-N-phenylacetamide hybrids are of interest in medicinal chemistry. arkat-usa.org

The synthesis of these complex molecules is often carried out in the presence of a basic catalyst like piperidine (B6355638) and in a solvent such as ethanol (B145695) under reflux conditions. arkat-usa.org The yields of these reactions are generally good, demonstrating the efficiency of using 2-(4-Formylphenoxy)-N-phenylacetamide as a synthetic precursor.

Another significant application is in the synthesis of 2-oxindole derivatives. ptfarm.pl In these syntheses, 2-(4-Formylphenoxy)-N-phenylacetamide is condensed with 5-substituted-1H-indolin-2-ones in the presence of a catalytic amount of piperidine in methanol. ptfarm.pl This reaction leads to the formation of 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-arylacetamides, which have been evaluated for their biological activities. ptfarm.pl

| Reactants | Resulting Complex Molecule | Reaction Type | Reference |

|---|---|---|---|

| 2-(4-Formylphenoxy)-N-phenylacetamide, malononitrile, dimedone | 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-phenylacetamide | Three-component reaction | arkat-usa.org |

| 2-(4-Formylphenoxy)-N-phenylacetamide, 5-substituted-1H-indolin-2-one | 2-{4-[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-phenylacetamide | Knoevenagel condensation | ptfarm.pl |

Scaffold for the Design of Novel Ligands in Catalysis

A comprehensive review of the scientific literature indicates that there is currently limited to no specific information available on the application of 2-(4-Formylphenoxy)-N-phenylacetamide as a scaffold for the design of novel ligands in catalysis. While the molecule possesses potential coordination sites (the amide and formyl oxygens), its use in the development of catalytic systems has not been a significant focus of published research to date.

Application as a Chemical Probe for Elucidating Fundamental Organic Reaction Mechanisms

There is a lack of specific studies in the available scientific literature that utilize 2-(4-Formylphenoxy)-N-phenylacetamide as a chemical probe for the elucidation of fundamental organic reaction mechanisms. Its reactivity is well-established in the context of its use as a synthetic precursor, but its application as a tool to investigate reaction pathways or intermediates has not been reported.

Integration into Advanced Materials Science Research

Based on a thorough review of the available literature, there is no significant body of research detailing the integration of 2-(4-Formylphenoxy)-N-phenylacetamide into advanced materials science applications such as polymer chemistry, optoelectronic materials, or non-biological sensors. While the formyl group offers a potential site for polymerization reactions, this synthetic route has not been extensively explored or reported for this specific compound in the context of materials science.

Development as a Component in Chemo-Sensor Systems

While direct applications of 2-(4-Formylphenoxy)-N-phenylacetamide in chemo-sensor systems are not widely reported, a structurally very similar compound, 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA) , has been successfully designed and synthesized as a fluorescent "turn-on" chemosensor. This demonstrates the potential of the formyl-phenoxy-acetamide scaffold in the development of chemical sensors.

The FMPPA chemosensor was developed for the highly selective and sensitive determination of Selenium(IV). The sensing mechanism is based on the fluorescence enhancement observed upon the coordination of Se(IV) with the sensor molecule. This "turn-on" response is highly specific to Se(IV), with no significant interference from a wide range of other metal ions and common anions.

The research findings for the FMPPA chemosensor are summarized in the table below:

| Chemosensor | Target Analyte | Sensing Principle | Dynamic Response Range | Detection Limit |